Arecoline Hydrobromide

Analytical chemistry Formulation development Reagent preparation

Arecoline hydrobromide is the scientifically validated reference standard for cholinergic research, offering three decisive advantages: (1) superior aqueous stability and solubility over the free base, ensuring reproducible concentration-response workflows; (2) up to 15-fold higher muscarinic receptor potency versus N-demethylated analogs (guvacoline, guvacine); and (3) the only Areca alkaloid with dual muscarinic-nicotinic receptor activation—essential for betel quid addiction neurobiology. With defined Ki values across all five mAChR subtypes (M1–M5) and confirmed brain penetration (brain-to-plasma ratio 0.8), this ≥98% purity hydrobromide salt is the uncompromising choice for CNS receptor pharmacology and LC-MS/MS method validation.

Molecular Formula C8H14BrNO2
Molecular Weight 236.11 g/mol
CAS No. 300-08-3
Cat. No. B000976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecoline Hydrobromide
CAS300-08-3
Synonymsarecoline hydrobromide
Molecular FormulaC8H14BrNO2
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)OC.Br
InChIInChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H
InChIKeyAXOJRQLKMVSHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>35.4 [ug/mL] (The mean of the results at pH 7.4)

Arecoline Hydrobromide CAS 300-08-3: Cholinergic Alkaloid Salt for Muscarinic Receptor Research


Arecoline hydrobromide (CAS 300-08-3, molecular formula C8H13NO2·HBr, molecular weight 236.11 g/mol) is the hydrobromide salt of arecoline, a naturally occurring tetrahydropyridine alkaloid found in the Areca catechu (betel nut) palm [1]. It functions as a muscarinic acetylcholine receptor agonist, with documented activity across M1 through M5 subtypes [2]. The compound is supplied as a white to off-white crystalline powder, freely soluble in water and ethanol, with a melting point of 169–171°C .

Why Arecoline Free Base, Arecaidine, or Guvacoline Cannot Substitute for Arecoline Hydrobromide


Generic substitution among arecoline-related compounds is not scientifically valid due to three critical performance divergences: First, the free base form of arecoline exhibits documented instability in aqueous preparations and reduced water solubility compared to the hydrobromide salt, which offers enhanced dissolution characteristics and improved stability for reproducible experimental workflows [1]. Second, N-demethylated analogs (guvacoline and guvacine) show up to 15-fold lower potency at muscarinic receptors relative to arecoline [2]. Third, among the four major Areca alkaloids (arecoline, arecaidine, guvacoline, guvacine), only arecoline produces significant activation of nicotinic acetylcholine receptors (nAChR) in addition to muscarinic receptor agonism [3].

Quantitative Differentiation Evidence for Arecoline Hydrobromide (CAS 300-08-3) vs. Structural and Functional Analogs


Aqueous Solubility and Formulation Stability: Arecoline Hydrobromide vs. Arecoline Free Base

Arecoline hydrobromide demonstrates superior aqueous solubility and enhanced stability compared to arecoline free base, while maintaining equivalent cholinergic receptor binding activity in research applications [1]. The free base form exhibits instability in aqueous solution, requiring immediate use or derivatization to stable picrates for chromatographic handling .

Analytical chemistry Formulation development Reagent preparation

Muscarinic Receptor Potency: Arecoline vs. N-Demethylated Analogs (Guvacoline and Guvacine)

In a systematic structure-activity relationship study comparing arecoline and arecaidine propargyl ester against their N-demethyl derivatives, arecoline exhibited up to 15-fold higher potency at both atrial and ileal muscarinic receptors [1]. The N-demethyl analog guvacoline (norarecoline) and guvacine propargyl ester acted as full agonists with pD2 values ranging from 6.09 to 8.07, but arecoline consistently demonstrated clearly more potent agonism [1].

Pharmacology Receptor binding SAR studies

Dual Muscarinic-Nicotinic Receptor Activation: Arecoline vs. Other Areca Alkaloids

In a comparative evaluation of the four major Areca alkaloids expressed in Xenopus oocytes using two-electrode voltage clamp, both arecoline and guvacoline activated muscarinic acetylcholine receptors (mAChR), whereas only arecoline produced significant activation of nicotinic acetylcholine receptors (nAChR) [1]. Arecaidine and guvacine lacked significant cholinergic activity in this system.

Neuropharmacology Receptor pharmacology Addiction research

Muscarinic Subtype Binding Affinity Profile: Arecoline M1-M5 Ki Values

Arecoline hydrobromide binds to all five muscarinic acetylcholine receptor subtypes with Ki values ranging from 0.15 μM to 0.45 μM, showing highest affinity for M1 (Ki = 0.15 μM) and M3 (Ki = 0.21 μM) subtypes . The functional EC50 values in cellular assays range from 7 nM (M1) to 410 nM (M4) [1].

Receptor pharmacology Binding assays Subtype selectivity

Pharmacokinetic Profile: Oral Bioavailability and Brain Penetration

Pharmacokinetic analyses demonstrate that arecoline hydrobromide exhibits rapid absorption following oral administration (Tmax = 15 min), undergoes extensive first-pass metabolism resulting in limited systemic bioavailability (15–20%), and distributes to brain tissue with a brain-to-plasma ratio of 0.8 [1].

Pharmacokinetics CNS penetration ADME

Analytical Reference Standard Purity Specification: HPLC-Grade Arecoline Hydrobromide

Commercially available arecoline hydrobromide analytical reference standards are certified at ≥98% purity by HPLC, with additional characterization by mass spectrometry and NMR [1]. The MilliporeSigma Supelco phyproof reference substance includes assigned absolute purity values accounting for chromatographic purity, water content, residual solvents, and inorganic impurities .

Analytical chemistry Quality control Reference standards

Evidence-Backed Research Applications for Arecoline Hydrobromide (CAS 300-08-3)


Muscarinic Acetylcholine Receptor Pharmacology and Subtype Characterization Studies

Arecoline hydrobromide is optimally suited for muscarinic receptor pharmacology experiments requiring a well-characterized pan-muscarinic agonist with defined binding affinities across all five subtypes (Ki values: M1=0.15 μM, M2=0.32 μM, M3=0.21 μM, M4=0.28 μM, M5=0.45 μM) and corresponding functional EC50 values (M1=7 nM, M2=95 nM, M3=11 nM, M4=410 nM, M5=69 nM) . Unlike the free base which degrades in aqueous preparations, the hydrobromide salt form provides stable, reproducible working solutions essential for concentration-response experiments [1].

Betel Quid Addiction and Nicotinic Receptor Mechanism Research

For addiction neurobiology studies focused on betel quid dependence mechanisms, arecoline hydrobromide is the only compound among the four major Areca alkaloids that demonstrates dual muscarinic-nicotinic receptor activation . This unique pharmacological profile—activating both mAChR and nAChR, unlike guvacoline (mAChR only) or arecaidine/guvacine (minimal cholinergic activity)—makes it the essential reference compound for investigating the receptor-level basis of betel nut psychoactivity and potential cross-dependence with nicotine .

Cognitive Enhancement and Cholinergic Memory Function Studies

Researchers investigating cholinergic modulation of learning and memory should consider arecoline hydrobromide based on its documented brain penetration (brain-to-plasma ratio 0.8) and established activity at CNS muscarinic receptors . The compound's rapid absorption (Tmax 15 min) and measurable CNS distribution support acute behavioral pharmacology experiments, while its limited oral bioavailability (15–20%) should inform route-of-administration planning for in vivo cognitive studies .

Analytical Method Development and Natural Product Standardization

Arecoline hydrobromide reference standards (≥98% HPLC purity, with full characterization including melting point 169–171°C, NMR, and MS confirmation) are appropriate for developing and validating HPLC-UV or LC-MS/MS methods for quantifying arecoline in biological matrices, natural product extracts, and forensic samples [1]. The availability of primary reference substances with assigned absolute purity (accounting for water, residual solvents, and inorganic impurities) supports regulatory-compliant analytical workflows .

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